2,2',6,6'-Tetramethoxy-1,1'-biphenyl
Description
Significance of Biphenyl (B1667301) Motifs in Chemical Science
Biphenyls are a class of organic compounds characterized by two phenyl rings linked by a single carbon-carbon bond. nih.gov This structural motif is not merely a simple conjunction of two aromatic rings; it forms the backbone of numerous compounds that are integral to various scientific and industrial fields. slideshare.net The biphenyl framework is prevalent in many natural products, marketed drugs, and medicinally active compounds, highlighting its importance in pharmaceutical sciences. slideshare.netacs.org For instance, derivatives of biphenyl have been investigated for their potential as anti-inflammatory and anti-cancer agents.
Beyond pharmaceuticals, biphenyl derivatives are crucial in the dye industry. The extended π-conjugated system of the biphenyl structure allows for the absorption of light in the visible spectrum, a key characteristic of dye molecules. Furthermore, biphenyls serve as essential starting materials or intermediates in the synthesis of a wide range of other organic compounds, including emulsifiers, crop protection products, and advanced polymers. nih.gov
Contextualization of Substituted Biphenyls in Advanced Research
The introduction of substituents onto the biphenyl backbone dramatically expands its chemical diversity and utility in advanced research. The nature and position of these substituents can profoundly influence the molecule's physical and chemical properties, such as solubility, electronic characteristics, and three-dimensional structure. mdpi.com
A particularly fascinating aspect of substituted biphenyls is the phenomenon of atropisomerism. rsc.org When bulky substituents are present in the ortho positions (the positions adjacent to the bond linking the two rings), rotation around the central carbon-carbon single bond is restricted. slideshare.netchiralpedia.com If the substitution pattern is appropriate, this restricted rotation can lead to the existence of stable, non-superimposable mirror images, known as atropisomers. nih.gov These chiral molecules are of significant interest in asymmetric synthesis, where they can be used as chiral ligands or catalysts. nih.gov The study of atropisomerism in substituted biphenyls provides fundamental insights into conformational analysis and stereochemistry. slideshare.net
Advanced research on substituted biphenyls also includes their application as alpha-helical proteomimetics, with the goal of inhibiting protein-protein interactions. acs.org Furthermore, their unique electronic and structural properties make them valuable components in the development of novel materials, such as metal-organic frameworks (MOFs). acs.org
Historical Development and Early Research Trajectories
The history of biphenyl chemistry dates back over 160 years, with early synthetic methods such as the Wurtz-Fittig and Ullmann reactions paving the way for the construction of these biaryl systems. acs.org The Ullmann reaction, discovered in 1901, became particularly important for the synthesis of chiral substituted biphenyls. acs.org
Specific research into 2,2',6,6'-tetrasubstituted biphenyls, including those with methoxy (B1213986) groups, has a long history rooted in the exploration of stereochemistry. An early and significant contribution to this area was the 1958 paper by Adams and van Duuren, titled "Stereochemistry of Diphenyls. XXXII. Preparation and Properties of Certain 2,2',6,6'-Tetramethoxydiphenyls". acs.org This work was part of a broader investigation into the stereochemical outcomes of substitution on the biphenyl scaffold.
The synthesis of 2,2',6,6'-Tetramethoxy-1,1'-biphenyl can be achieved through various routes. One common method involves the methylation of the corresponding hydroxyl-containing precursor, 1,1'-Biphenyl-2,2',6,6'-tetrol. acs.orgevitachem.com Another approach is the copper(I)-catalyzed coupling of 1,3-dimethoxybenzene (B93181) with 1,3-dimethoxy-2-iodobenzene. These synthetic pathways have enabled researchers to access this specific compound for further study and application.
Overview of Key Research Areas Pertaining to this compound
Research involving this compound is multifaceted, primarily focusing on its utility as a synthetic precursor and its interesting structural properties.
As a Precursor in Organic Synthesis: This compound serves as a versatile building block for the creation of more complex molecules. A key application is its use in the synthesis of ligands for metal-organic frameworks (MOFs). For example, it can be a starting material for larger, more functionalized biphenyls that act as the organic linkers in these porous materials. Additionally, cleavage of the methoxy groups to the corresponding tetrol is a critical step in the synthesis of certain macrocyclic compounds.
Studies in Atropisomerism and Chirality: The four methoxy groups in the ortho positions of this compound create significant steric hindrance, making it a subject of interest for studies on atropisomerism. Research has explored the desymmetrization of this molecule to create chiral, non-racemic C2-symmetric biphenyls, which are valuable in asymmetric catalysis. acs.org The stability of the atropisomers and the energy barrier to rotation are key parameters investigated in such studies.
Potential Biological and Medicinal Applications: While research in this area is still emerging, some studies have investigated the potential biological activities of substituted biphenyls, including antimicrobial and anticancer properties. acs.org The specific biological profile of this compound and its derivatives continues to be an area of academic exploration. evitachem.com
Data and Properties
Below are tables summarizing key data for this compound and a related derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 19491-10-2 | evitachem.comguidechem.com |
| Molecular Formula | C₁₆H₁₈O₄ | evitachem.comguidechem.com |
| Molecular Weight | 274.31 g/mol | evitachem.com |
Table 2: Spectroscopic Data for a Derivative: 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile
| Spectroscopy Type | Data | Source |
| FTIR | Nitrile groups (-CN) at 2227 cm⁻¹ | mdpi.com |
| ¹H NMR | Vinylene group (CN₂-C=C-H) at 8.46 ppm (singlet); Methoxy groups at 3.90 and 3.72 ppm; Aromatic protons as a multiplet at 7.78 and 7.43 ppm. | mdpi.com |
| ¹³C NMR | Vinylene group (CH=C-CN₂) at 160.38 ppm and 79.86 ppm; Nitrile groups (CH=C-CN₂) at 113.93 ppm and 113.57 ppm; Methoxy groups (O-CH₃) at 60.76 and 55.97 ppm; Aromatic carbons between 152.33 to 114.42 ppm. | mdpi.com |
Properties
IUPAC Name |
2-(2,6-dimethoxyphenyl)-1,3-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-17-11-7-5-8-12(18-2)15(11)16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVVOFXIIOBUNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=C(C=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,2 ,6,6 Tetramethoxy 1,1 Biphenyl
Direct Synthesis Approaches
Direct synthesis methods provide efficient pathways to 2,2',6,6'-Tetramethoxy-1,1'-biphenyl, either by forming the ether linkages on a pre-existing biphenyl (B1667301) core or by constructing the biphenyl core from appropriately substituted monocyclic precursors.
Methylation of Hydroxylated Biphenyl Precursors
One of the most straightforward methods for the synthesis of this compound is the exhaustive methylation of its corresponding tetrahydroxylated precursor, 2,2',6,6'-tetrahydroxy-1,1'-biphenyl. This transformation is typically accomplished via a Williamson ether synthesis, a robust and well-established reaction in organic chemistry.
The efficiency of the methylation reaction is highly dependent on the choice of reagents and reaction conditions. The goal is to achieve complete methylation of all four hydroxyl groups, which requires forcing conditions due to steric hindrance around the 2, 2', 6, and 6' positions.
Common methylating agents for this purpose include dimethyl sulfate (B86663) and methyl iodide. The reaction is carried out in the presence of a base, which deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions. Potassium carbonate (K₂CO₃) is a frequently used base, often employed in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF). To ensure the reaction goes to completion, a significant excess of both the methylating agent and the base is typically used. The reaction mixture is generally heated under reflux for an extended period to overcome the steric hindrance and drive the formation of the tetramethoxy product.
For instance, a common procedure involves reacting 2,2',6,6'-tetrahydroxy-1,1'-biphenyl with a large excess of dimethyl sulfate in the presence of anhydrous potassium carbonate in refluxing acetone. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) until the starting material is fully consumed.
Table 1: Representative Conditions for Methylation of 2,2',6,6'-Tetrahydroxy-1,1'-biphenyl
| Precursor | Methylating Agent | Base | Solvent | Conditions |
|---|---|---|---|---|
| 2,2',6,6'-Tetrahydroxy-1,1'-biphenyl | Dimethyl sulfate | Potassium Carbonate | Acetone | Reflux |
| 2,2',6,6'-Tetrahydroxy-1,1'-biphenyl | Methyl iodide | Potassium Carbonate | DMF | Reflux |
The methylation of 2,2',6,6'-tetrahydroxy-1,1'-biphenyl follows the general mechanism of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) pathway. linfield.edunih.gov
The mechanism can be described in two main steps:
Deprotonation: The base, such as potassium carbonate, abstracts the acidic protons from the phenolic hydroxyl groups of the biphenyltetrol. This results in the formation of a tetra-anionic phenoxide intermediate, which is a much more potent nucleophile than the neutral alcohol.
Nucleophilic Attack: The newly formed phenoxide ions then act as nucleophiles, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). youtube.com This occurs in a concerted fashion where the nucleophile attacks the carbon atom, and the leaving group (sulfate or iodide) departs simultaneously. linfield.edu This process is repeated for all four hydroxyl groups to yield the final this compound.
Given that this is an SN2 reaction, primary alkyl halides (like methyl iodide) are ideal electrophiles as they minimize competing elimination reactions and are less sterically hindered. linfield.eduyoutube.com The steric crowding around the oxygen atoms in the biphenyl precursor makes the nucleophilic attack the rate-determining step and necessitates the use of elevated temperatures.
Aryl-Aryl Coupling Strategies
An alternative approach to synthesizing the target molecule involves the formation of the central biphenyl bond through a coupling reaction between two identical, appropriately substituted benzene (B151609) rings.
The Ullmann reaction, discovered in the early 20th century, is a classic method for forming aryl-aryl bonds via the copper-promoted coupling of aryl halides. rsc.org While traditionally requiring harsh conditions, modern modifications have improved the scope and utility of this reaction.
The synthesis of this compound can be achieved through the homocoupling of a 2,6-dimethoxylated aryl halide, such as 2-iodo-1,3-dimethoxybenzene. In this reaction, two molecules of the aryl iodide are coupled in the presence of a copper catalyst to form the symmetrical biphenyl product.
The classic Ullmann procedure involves heating the aryl halide with a stoichiometric amount of copper powder, often at temperatures exceeding 200°C. rsc.org For a substrate like 2-iodo-1,3-dimethoxybenzene, the reaction is challenging. The electron-donating nature of the two methoxy (B1213986) groups deactivates the aryl halide towards the reaction, and the steric bulk of the ortho-substituents hinders the coupling process. chemicalforums.com Consequently, forcing conditions, such as high temperatures (e.g., >140°C) and the use of metallic copper, are often necessary to drive the reaction forward. chemicalforums.com The reaction is typically performed in a high-boiling solvent like dimethylformamide (DMF) or sometimes without a solvent (neat). rsc.org
Table 2: General Conditions for Ullmann Homocoupling
| Precursor | Catalyst / Promoter | Solvent | Conditions |
|---|---|---|---|
| 2-Iodo-1,3-dimethoxybenzene | Copper powder | DMF | High Temperature (>140°C) |
| 2-Iodo-1,3-dimethoxybenzene | Copper bronze | Neat | High Temperature (>200°C) |
The mechanism of the Ullmann homocoupling is complex and not fully elucidated but is generally believed to involve the formation of an organocopper intermediate. A plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, which may be formed in situ from the copper powder, followed by a subsequent reaction with another aryl halide molecule and reductive elimination to furnish the biaryl product and regenerate the Cu(I) catalyst.
Ullmann-Type Coupling Reactions
Influence of Ligands and Solvents on Efficiency
The Ullmann condensation is a classical method for forming aryl-aryl bonds, typically involving copper-mediated coupling of aryl halides. For sterically demanding substrates, the efficiency of Ullmann-type reactions is highly dependent on the choice of ligands and solvents. These components can modulate the reactivity of the copper catalyst and facilitate the coupling of hindered partners.
In the synthesis of this compound, a Cu(I)-catalyzed Ullmann-type coupling has been shown to be effective. The reaction between 1,3-dimethoxybenzene (B93181) and 1,3-dimethoxy-2-iodobenzene proceeds with high efficiency in the presence of pyridine (B92270). In this context, pyridine acts as both a ligand and a solvent. As a ligand, it coordinates to the Cu(I) center, preventing its disproportionation and increasing its solubility and reactivity. As a high-boiling point solvent, it allows the reaction to be conducted at the elevated temperatures often required for Ullmann couplings to overcome the high activation energy associated with coupling sterically hindered substrates. The choice of base is also critical, with reagents like potassium carbonate or cesium carbonate often employed to facilitate the reaction. rsc.org
Table 1: Example of Ullmann-type Synthesis Conditions for this compound
| Reactant 1 | Reactant 2 | Catalyst | Ligand/Solvent | Base | Yield |
| 1,3-Dimethoxybenzene | 1,3-Dimethoxy-2-iodobenzene | Cu(I) | Pyridine | (Implied) | 93% |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Kumada, Hiyama, Stille, Negishi)
Modern organic synthesis largely relies on palladium-catalyzed cross-coupling reactions for the construction of biaryl linkages due to their high functional group tolerance and milder reaction conditions compared to the Ullmann reaction. rsc.org Several of these named reactions are applicable to the synthesis of sterically hindered biaryls like this compound.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate. youtube.com It is widely used due to the stability and low toxicity of the boron reagents. For hindered systems, specialized ligands and strong bases are necessary. youtube.comnumberanalytics.com
Kumada Coupling: As one of the earliest cross-coupling methods, this reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide. studysmarter.co.ukrsc.org It is powerful for creating C-C bonds but is limited by the high reactivity of the Grignard reagent, which is incompatible with many functional groups. studysmarter.co.uk
Hiyama Coupling: This involves the coupling of an organosilane with an organic halide, activated by a fluoride (B91410) source.
Stille Coupling: This method uses an organotin (organostannane) reagent. nih.govorganic-chemistry.org A key advantage is the tolerance of a wide range of functional groups, though the toxicity of tin compounds is a significant drawback. organic-chemistry.orgstrem.com
Negishi Coupling: This reaction employs an organozinc reagent, which offers a good balance of reactivity and functional group tolerance. ijpcbs.comchemistrysteps.combaranlab.org It is often highly effective for challenging couplings. youtube.com
Each of these methods relies on a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination at a palladium center. The success in synthesizing a tetrasubstituted biaryl is critically dependent on optimizing the catalyst, ligands, and reaction conditions to favor the desired bond formation over side reactions.
Ligand Design for Enhanced Selectivity
For palladium-catalyzed cross-couplings involving sterically hindered substrates, the design of the ancillary ligand is paramount. The ligand must stabilize the palladium center and facilitate the often-difficult oxidative addition and reductive elimination steps. For substrates like the precursors to this compound, ligands that are both bulky and electron-rich are required.
Bulky ligands promote the final reductive elimination step, which can be slow for hindered biaryls, while electron-donating properties enhance the rate of the initial oxidative addition of the aryl halide to the Pd(0) center. acs.org This combination helps to outcompete side reactions like β-hydride elimination, especially when using alkyl-containing coupling partners. wikipedia.org
Table 2: Ligand Classes for Coupling of Sterically Hindered Aryl Substrates
| Ligand Class | Example Ligand(s) | Target Coupling | Key Features |
| Bulky Phosphines | Tri-tert-butylphosphine (P(t-Bu)₃) | Stille, Suzuki, Negishi | Highly electron-rich and sterically demanding; promotes oxidative addition of aryl chlorides. strem.com |
| Biaryl Phosphines | BrettPhos, CPhos | Suzuki, Negishi | Possess a biphenyl backbone providing bulk; effective for C(sp³)-C(sp²) and hindered C(sp²)-C(sp²) couplings. acs.org |
| Josiphos-type Ligands | Josiphos | Kumada | Ferrocene-based, strongly electron-donating bisphosphines; enable couplings at room temperature. |
| Phosphinous Acids | Di-tert-butylphosphinous acid | Kumada | Pre-catalyst that forms a highly active species in situ; effective for di- and tri-ortho-substituted biaryls. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Kumada, Negishi | Strong σ-donors that form stable complexes with palladium and nickel; effective for aryl chlorides. wikipedia.org |
Catalyst Development and Turnover Frequencies
The efficiency of a catalytic process is often measured by its turnover number (TON) and turnover frequency (TOF). TON represents the total number of moles of product formed per mole of catalyst, while TOF is the TON per unit of time. For the industrial-scale synthesis of complex molecules, high TONs and TOFs are crucial for minimizing catalyst cost and residual metal contamination.
Significant research has focused on developing highly active palladium catalysts that can achieve high turnover rates for challenging cross-coupling reactions. This often involves the combination of a palladium precursor with the advanced ligands discussed previously. For instance, in Suzuki-Miyaura couplings, catalyst systems have been developed that exhibit TOFs exceeding one million in a short time with very low catalyst loading (e.g., 1 x 10⁻³ mol%). Similarly, highly active catalysts for Negishi couplings have been reported that are effective at low catalyst loadings. chemistrysteps.com The development of pre-catalysts, which are stable and generate the active Pd(0) species in a controlled manner, has also been instrumental in achieving high turnovers. acs.org
Table 3: Examples of High-Turnover Catalyst Systems in Cross-Coupling
| Coupling Reaction | Catalyst System (Pd Precursor + Ligand) | Substrates | TON / TOF |
| Suzuki-Miyaura | Pd/bio-based support | Aryl halides + Arylboronic acid | TOF up to 1,237,500 h⁻¹ |
| Suzuki-Miyaura | [Ir(cod)Cl]₂ / dtbpy (for borylation step) | Arenes + B₂pin₂ | 8000 turnovers |
| Negishi | Pd₂(dba)₃ / P(t-Bu)₃ | Aryl chlorides + Organozinc | High yields at 0.005 mol% Pd chemistrysteps.com |
Wurtz-Fittig and Related Reductive Coupling Processes
The Wurtz-Fittig reaction is a much older method for forming C-C bonds, involving the reductive coupling of an aryl halide and an alkyl halide using an alkali metal like sodium. A variation can couple two aryl halides to form a symmetrical biphenyl. The mechanism is thought to proceed through either radical intermediates or organosodium species.
However, the Wurtz-Fittig reaction has significant limitations for the synthesis of complex, sterically hindered molecules like this compound. The harsh reaction conditions and the high reactivity of the intermediates often lead to a multitude of side reactions, including rearrangements and eliminations, resulting in low yields. The coupling of bulky aryl halides is particularly inefficient due to kinetic hindrance. Consequently, this method is rarely used for preparing such target molecules in modern synthesis, having been superseded by the more selective and reliable palladium-catalyzed methods.
Advanced Synthetic Modifications and Derivatization
Once the this compound core has been synthesized, further modifications can be undertaken to introduce new functional groups and build more complex molecular architectures.
Strategies for Regioselective Functionalization
Regioselective functionalization of the highly substituted and electron-rich rings of this compound requires overcoming significant steric challenges. The four methoxy groups are strongly activating, ortho-, para-directing substituents. rsc.org However, the positions ortho to the methoxy groups (3, 3', 5, and 5') are severely hindered by the adjacent methoxy group and the bulky neighboring phenyl ring. Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation) would likely be unselective or require forcing conditions, leading to a mixture of products.
A more powerful and regioselective strategy is Directed ortho-Metalation (DoM) . acs.org In this approach, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to an organolithium reagent (e.g., n-butyllithium or sec-butyllithium). This coordination directs the strong base to deprotonate the sterically accessible ortho-position, generating a specific aryllithium intermediate. This nucleophilic intermediate can then be quenched with a wide variety of electrophiles to introduce a new substituent with high regiocontrol.
The methoxy group (-OMe) is a well-established, albeit moderate, DMG. acs.org For this compound, treatment with a strong alkyllithium base could selectively deprotonate the 3- (or 5-) position, which is ortho to the 2- (or 6-) methoxy group. The resulting lithiated species can then react with electrophiles such as:
Carbon dioxide (CO₂) to yield a carboxylic acid.
N,N-Dimethylformamide (DMF) to yield an aldehyde after workup.
Iodine (I₂) to introduce an iodo group, which can be used in further cross-coupling reactions.
This DoM strategy bypasses the issues of steric hindrance in electrophilic substitution by creating a highly reactive nucleophilic site at a defined position, offering a reliable pathway for the regioselective functionalization of the this compound scaffold.
Introduction of Diverse Substituents on the Biphenyl Core
The functionalization of the this compound core is essential for tuning its properties and for its application as a building block in more complex molecular architectures. The electron-donating nature of the four methoxy groups activates the aromatic rings towards electrophilic substitution, while also directing incoming electrophiles to specific positions. However, the steric hindrance imposed by these ortho-substituents plays a crucial role in the regioselectivity of these reactions.
Electrophilic Aromatic Substitution:
Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the biphenyl scaffold. The methoxy groups are ortho, para-directing. Given that the ortho positions (2, 2', 6, 6') are already occupied, electrophilic attack is anticipated to occur at the para positions (4, 4') and the available ortho positions (3, 3', 5, 5').
Nitration: The introduction of nitro groups can be achieved using standard nitrating agents. For instance, low-temperature treatment with a mixture of nitric acid and sulfuric acid can lead to the formation of mono-nitro derivatives, with a preference for substitution at the 4-position due to the significant steric hindrance at the other available positions. researchgate.net
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can also be utilized to introduce carbon-based substituents. The choice of Lewis acid and reaction conditions is critical to control the regioselectivity and avoid undesirable side reactions. The use of bulky electrophiles tends to favor substitution at the less sterically hindered para positions. researchgate.net
A notable example of functionalization starts from a related, readily available precursor, divanillin. This approach allows for the synthesis of dicarbaldehyde derivatives of the tetramethoxybiphenyl core. The synthesis begins with the oxidative dimerization of vanillin (B372448) to form divanillin (6,6′-dihydroxy-5,5′-dimethoxy-[1,1′]-biphenyl-3,3′-dicarbaldehyde). scripps.edu Subsequent methylation of the hydroxyl groups furnishes 5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde. scripps.edu This dicarbaldehyde is a versatile intermediate that can undergo further transformations, such as Knoevenagel condensation with malononitrile (B47326) to yield 2,2′-((5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. scripps.edumdpi.com
| Starting Material | Reagents and Conditions | Product | Reference |
| Vanillin | Iron(II) sulfate heptahydrate, sodium persulfate, water, 80 °C | 6,6′-Dihydroxy-5,5′-dimethoxy-[1,1′]-biphenyl-3,3′-dicarbaldehyde | scripps.edu |
| 6,6′-Dihydroxy-5,5′-dimethoxy-[1,1′]-biphenyl-3,3′-dicarbaldehyde | Methyl iodide, potassium carbonate, DMF, 100 °C | 5,5′,6,6′-Tetramethoxy-[1,1′]-biphenyl-3,3′-dicarbaldehyde | scripps.edu |
| 5,5′,6,6′-Tetramethoxy-[1,1′]-biphenyl-3,3′-dicarbaldehyde | Malononitrile, sodium acetate (B1210297), ethanol, 60 °C | 2,2′-((5,5′,6,6′-tetramethoxy-[1,1′]-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile | scripps.edumdpi.com |
Directed Ortho-Metalation (DoM):
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic compounds. In this method, a directing group, such as a methoxy group, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. nih.gov For this compound, the methoxy groups can direct lithiation to the 3, 3', 5, and 5' positions. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol. This method circumvents some of the regioselectivity challenges associated with classical electrophilic aromatic substitution. nih.govnih.govevitachem.com
Stereoselective Synthesis for Atropisomeric Forms
The restricted rotation around the C-C single bond connecting the two phenyl rings in 2,2',6,6'-tetrasubstituted biphenyls gives rise to atropisomerism, a form of axial chirality. The synthesis of enantiomerically pure or enriched atropisomers of this compound and its derivatives is a significant challenge in organic synthesis, with important implications for applications in asymmetric catalysis and materials science.
Resolution of Racemic Mixtures:
A classical approach to obtaining enantiomerically pure atropisomers is the resolution of a racemic mixture. This can be achieved by several methods:
Diastereomeric Salt Formation: If the racemic biphenyl derivative contains acidic or basic functional groups, it can be reacted with a chiral resolving agent (a chiral base or acid, respectively) to form a mixture of diastereomeric salts. nih.gov These diastereomers have different physical properties and can often be separated by fractional crystallization. Subsequent removal of the resolving agent yields the separated enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. evitachem.comrsc.org A racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. This method has been successfully applied to the resolution of various substituted chiral biphenyls. evitachem.com
Asymmetric Synthesis:
More advanced strategies aim to directly synthesize the desired atropisomer in an enantioselective manner, thus avoiding the need for resolution.
Chiral Auxiliary-Mediated Synthesis: One effective method involves the temporary incorporation of a chiral auxiliary to control the stereochemical outcome of the key bond-forming step. A notable example is the desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. Sequential etherification of this prochiral molecule with a chiral template, such as 1,4-di-O-benzyl-L-threitol, under Mitsunobu conditions can produce a desymmetrized biphenyldiol with a specific axial chirality. researchgate.net This axially chiral intermediate can then be further functionalized, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched biphenyl derivative. researchgate.net
Atroposelective Cross-Coupling Reactions: The development of atroposelective transition-metal-catalyzed cross-coupling reactions represents a major advance in the synthesis of axially chiral biaryls.
Atroposelective Suzuki-Miyaura Coupling: This reaction has emerged as a powerful tool for the synthesis of hindered biaryls. nih.govacs.org By employing a chiral phosphine (B1218219) ligand, it is possible to control the stereochemistry of the C-C bond formation between an aryl halide and an aryl boronic acid. nih.govacs.org While challenging for the synthesis of tetra-ortho-substituted biphenyls, the development of new and more effective chiral ligands continues to expand the scope of this methodology. researchgate.netnih.gov
Atroposelective Ullmann Coupling: The Ullmann reaction, which involves the copper-catalyzed coupling of two aryl halides, is a reliable method for forming the biaryl bond in sterically hindered systems. evitachem.comresearchgate.net The development of chiral ligands for the Ullmann reaction has enabled the synthesis of axially chiral biphenyls with high enantioselectivity. Nickel-catalyzed variants of the Ullmann coupling have also shown promise in the asymmetric synthesis of tetra-ortho-substituted biaryls. researchgate.net
The choice of synthetic strategy depends on the desired substitution pattern, the availability of starting materials, and the required level of enantiopurity. The ongoing development of new catalytic systems and synthetic methodologies continues to provide more efficient and selective routes to this important class of chiral molecules.
Stereochemical Investigations and Axial Chirality
Principles of Atropisomerism in Biphenyl (B1667301) Systems
Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers, known as atropisomers. nist.gov In biphenyl systems, this phenomenon occurs when there are bulky substituents in the ortho positions (2, 2', 6, and 6') of the two phenyl rings. chemicalbook.com These substituents sterically clash with each other, preventing free rotation around the central carbon-carbon single bond.
For a biphenyl derivative to be chiral, it must not possess a plane of symmetry. In the case of 2,2',6,6'-tetrasubstituted biphenyls like 2,2',6,6'-tetramethoxy-1,1'-biphenyl, the molecule is dissymmetric and can exist as a pair of non-superimposable mirror images (enantiomers) due to the hindered rotation. nih.gov The axis of this chirality is the C1-C1' bond connecting the two phenyl rings. The absolute configuration of these atropisomers is designated as (aR) or (aS), based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis. nih.gov
The stability of atropisomers is a critical factor, and a commonly accepted threshold for their existence is a rotational barrier high enough to allow for a half-life of interconversion of at least 1000 seconds at a given temperature. nist.gov This corresponds to an energy barrier of approximately 93 kJ/mol (22 kcal/mol) at 300 K. nist.gov
Conformational Analysis and Hindered Rotation Barriers
The conformational landscape of this compound is dominated by the steric interactions of the four ortho-methoxy groups. These interactions dictate the energetically preferred dihedral angle between the two phenyl rings and the energy required for rotation around the biphenyl bond.
Influence of Methoxy (B1213986) Groups on Rotational Dynamics
The four methoxy groups in the ortho positions of this compound create a significant steric barrier to rotation. In the parent biphenyl molecule, the rotational barrier is relatively low. nih.gov However, the introduction of bulky substituents dramatically increases this barrier. For instance, the attachment of methyl groups in the ortho-positions can raise the rotational barrier significantly. rsc.org Methoxy groups, with their additional oxygen and methyl components, are expected to exert a substantial steric hindrance.
The rotational dynamics are a balance between two opposing factors: the steric repulsion between the ortho substituents, which favors a perpendicular conformation (90° dihedral angle), and the π-conjugation between the two aromatic rings, which is maximized in a coplanar arrangement (0° dihedral angle). chemicalbook.com In highly substituted biphenyls like the title compound, the steric factor is dominant, forcing the rings into a twisted, non-planar conformation.
Table 1: Representative Rotational Barriers of Substituted Biphenyls
| Compound | Ortho-Substituents | Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | -H | ~1.5 |
| 2-Methylbiphenyl | -H, -H, -H, -CH₃ | ~10 |
| 2,2'-Dimethylbiphenyl | -H, -CH₃, -H, -CH₃ | ~18 |
| 2,2',6,6'-Tetramethylbiphenyl | -CH₃, -CH₃, -CH₃, -CH₃ | >30 |
Computational Modeling of Conformational Landscapes
Computational chemistry provides powerful tools for investigating the conformational preferences and rotational barriers of molecules like this compound. nih.govnih.gov Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) can be used to calculate the potential energy surface as a function of the dihedral angle of the biphenyl bond. nih.gov
These calculations can predict the minimum energy conformation, which for this compound is expected to be a significantly twisted structure. Furthermore, computational models can determine the energy of the transition state for rotation, which corresponds to the rotational barrier. doi.org For a molecule with four ortho-substituents, the transition state is likely to involve a conformation where two of the methoxy groups are forced to pass by each other. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a key experimental technique for studying the conformational dynamics of such molecules in solution. nih.govnih.govnih.gov
Enantiomeric Resolution and Asymmetric Synthesis
The axial chirality of this compound necessitates methods to separate the enantiomers (resolution) or to synthesize a single enantiomer selectively (asymmetric synthesis).
Classical Resolution Techniques for Atropoenantiomers
Classical resolution involves the separation of a racemic mixture into its constituent enantiomers. A common strategy for biphenyls is to introduce a carboxylic acid functionality, which can then react with a chiral amine base to form a pair of diastereomeric salts. doi.org These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. doi.org Once separated, the individual diastereomeric salts can be treated with acid to regenerate the pure enantiomers of the biphenyl carboxylic acid.
While this method is well-established, a more direct approach for non-functionalized biphenyls or those with other functional groups is the use of chiral high-performance liquid chromatography (HPLC). In this technique, the racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation. This method was successfully employed for the resolution of similarly substituted chiral biphenyls.
Chiral Auxiliary-Mediated Desymmetrization of Precursors (e.g., 2,2',6,6'-Tetrahydroxybiphenyl)
Asymmetric synthesis offers a more elegant and efficient way to obtain enantiomerically pure atropisomers. A powerful strategy involves the desymmetrization of a prochiral precursor. For this compound, a key precursor is 2,2',6,6'-tetrahydroxybiphenyl. This symmetrical molecule has two pairs of enantiotopic hydroxyl groups.
By reacting 2,2',6,6'-tetrahydroxybiphenyl with a chiral auxiliary, it is possible to selectively functionalize one of the enantiotopic groups, thereby breaking the symmetry of the molecule and inducing axial chirality. Subsequent chemical transformations can then lead to the desired enantiomerically pure product.
Several research groups have successfully demonstrated this approach:
Using a Chiral Threitol Derivative: Sequential etherification of 2,2',6,6'-tetrahydroxybiphenyl with 1,4-di-O-benzyl-L-threitol under Mitsunobu conditions resulted in the exclusive formation of the desymmetrized biphenyldiol with S-axial chirality. evitachem.commsu.edu
Annulation with a Chiral Bis(mesylate): A facile annulation reaction of 2,2',6,6'-tetrahydroxybiphenyl with a bis(mesylate) derived from (S)-1,2-propanediol in the presence of cesium carbonate also yielded a desymmetrized product with S-axial chirality with high diastereoselectivity.
These desymmetrized intermediates are versatile chiral building blocks that can be further modified to synthesize a variety of enantiomerically pure axially chiral biphenyls. evitachem.com The final step to obtain this compound would involve the methylation of the remaining free hydroxyl groups.
Table 2: Chiral Auxiliary-Mediated Desymmetrization of 2,2',6,6'-Tetrahydroxybiphenyl
| Chiral Auxiliary | Reaction Conditions | Outcome | Reference |
|---|---|---|---|
| 1,4-di-O-benzyl-L-threitol | Mitsunobu conditions | Exclusive formation of S-axial chirality product | evitachem.com, msu.edu |
| Bis(mesylate) from (S)-1,2-propanediol | Cs₂CO₃ | High diastereoselectivity for S-axial chirality product |
Chiral Purity Determination Methodologies
Once an enantioselective synthesis is performed, it is essential to determine the enantiomeric purity, or enantiomeric excess (ee), of the product. Several analytical techniques are available for this purpose, with chiral high-performance liquid chromatography (HPLC) being one of the most common and reliable methods.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the enantiomers of chiral compounds. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral molecules, including biaryl atropisomers. nih.govwindows.net By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For a compound like this compound, a suitable mobile phase, often a mixture of alkanes and alcohols, would be used in conjunction with a polysaccharide-based chiral column. sielc.com
Polarimetry is a classical method for characterizing chiral compounds. It measures the rotation of plane-polarized light by a solution of the chiral substance. While polarimetry can confirm the presence of a chiral compound and the direction of optical rotation, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods, especially for samples with low ee values. However, when coupled with HPLC as a detector (chiral selective separation with polarimetric detection), it can provide quantitative information about enantiomeric mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents can also be employed to determine enantiomeric purity. In the presence of a chiral agent, the NMR signals of the two enantiomers, which are identical in an achiral environment, can become distinct, allowing for their quantification.
A more recent and highly sensitive technique is Molecular Rotational Resonance (MRR) Spectroscopy . This gas-phase technique can distinguish between different isotopologues and can be used for the rapid and accurate determination of enantiomeric excess, particularly for compounds that are chiral by virtue of isotopic substitution. nih.gov
Table 2: Methodologies for Chiral Purity Determination
| Methodology | Principle | Advantages | Common Application |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | High accuracy and precision, widely applicable. | Routine determination of enantiomeric excess in research and industry. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Simple and non-destructive. | Confirmation of chirality and measurement of specific rotation. |
| NMR Spectroscopy with Chiral Additives | A chiral additive induces a diastereomeric environment, causing separate signals for each enantiomer. | Can be performed with a standard NMR spectrometer. | Useful for a wide range of compounds. |
| Molecular Rotational Resonance (MRR) | Gas-phase spectroscopy that distinguishes between different rotational transitions of enantiomers. | High sensitivity and accuracy, requires small sample amounts. | Emerging technique for high-throughput ee determination. |
Derivatives and Their Synthetic Utility
Tetrol Derivatives (e.g., 1,1'-Biphenyl-2,2',6,6'-tetrol)
The conversion of the tetramethoxy compound to its corresponding tetrol, 1,1'-biphenyl-2,2',6,6'-tetrol, is a critical step in unlocking its potential for further functionalization, particularly in the realm of macrocyclic chemistry.
The cleavage of the robust aryl methyl ether bonds in 2,2',6,6'-tetramethoxy-1,1'-biphenyl requires potent and selective reagents. Boron tribromide (BBr₃) is a widely recognized and effective reagent for this purpose. commonorganicchemistry.commdma.ch The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂). commonorganicchemistry.com The mechanism involves the formation of an adduct between the Lewis acidic boron center and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. nih.govajrconline.org It is generally recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch
Other reagents for aryl methyl ether demethylation include strong protic acids like hydrobromic acid (HBr) and nucleophilic agents such as thiolates. commonorganicchemistry.com However, BBr₃ often offers milder reaction conditions and greater functional group tolerance. commonorganicchemistry.com A variety of demethylation agents for aryl methyl ethers are summarized in the table below.
| Reagent | Typical Conditions | Notes |
| Boron tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), often at low to room temperature. commonorganicchemistry.comorgsyn.org | Highly effective and widely used for aryl methyl ethers. commonorganicchemistry.commdma.ch |
| Hydrobromic acid (HBr) | Elevated temperatures. commonorganicchemistry.com | A strong protic acid, but can have lower functional group tolerance. commonorganicchemistry.com |
| Thiolates (e.g., Sodium isopropyl thiolate) | Polar aprotic solvents (e.g., DMF) at elevated temperatures. researchgate.net | A non-acidic, nucleophilic approach. researchgate.net |
| Iodocyclohexane | Dimethyl formamide (B127407) (DMF), reflux. | Acts as a source for the in-situ generation of HI. rsc.org |
| BeCl₂ | Toluene, reflux. researchgate.net | A highly selective reagent for dealkylation of aryl-methyl ethers. researchgate.net |
The resulting 1,1'-biphenyl-2,2',6,6'-tetrol is a crucial intermediate for the synthesis of macrocycles, particularly crown ethers and other related structures. acs.orgjetir.org The four hydroxyl groups of the tetrol can be reacted with dihaloalkanes under basic conditions to form the cyclic polyether structure characteristic of crown ethers. The biphenyl (B1667301) unit imparts a degree of rigidity and chirality to the macrocycle, influencing its host-guest binding properties. acs.org The synthesis of bis-crown ethers from biphenyl-based diols is a well-established strategy in supramolecular chemistry. nih.govmdpi.com These macrocycles are of interest for their ability to selectively bind cations and for their applications in phase-transfer catalysis and as ion-selective sensors. jetir.org
Tetracarboxylic Acid Derivatives
The oxidation of the methoxy (B1213986) groups, or more commonly, the corresponding methyl-substituted biphenyls, leads to the formation of biphenyl-2,2',6,6'-tetracarboxylic acid. This derivative is a valuable ligand in coordination chemistry.
The synthesis of biphenyl-2,2',6,6'-tetracarboxylic acid can be achieved through the oxidation of a suitable precursor, such as a tetramethyl-substituted biphenyl. A common method involves the use of a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) in a mixed solvent system, followed by acidification. While direct oxidation of the tetramethoxy compound is less common, a multi-step synthesis involving demethylation to the tetrol followed by subsequent oxidation of the hydroxyl groups or a related derivative is a plausible route. Another approach to biphenyl carboxylic acids involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, between appropriately substituted benzoic acids and boronic acids. researchgate.netajgreenchem.com
Biphenyl-2,2',6,6'-tetracarboxylic acid and its isomers are highly effective ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). acs.orgnih.govrsc.org The four carboxylate groups can coordinate to metal ions in various modes, leading to the formation of one-, two-, or three-dimensional structures. nih.govacs.org The resulting coordination polymers can exhibit interesting properties, such as porosity, luminescence, and catalytic activity. rsc.orgacs.orgnih.gov For example, silver-organic frameworks have been constructed using 1,1'-biphenyl-2,2',6,6'-tetracarboxylic acid, resulting in complexes with two- and three-dimensional supramolecular structures. acs.org Similarly, cobalt(II) coordination polymers based on biphenyl-2,2',5,5'-tetracarboxylic acid have been synthesized, displaying complex 3D networks. nih.gov
Phosphine (B1218219) Ligand Derivatives (e.g., Garphos™ Analogues)
The this compound scaffold is a key structural motif in a class of atropisomeric biaryl phosphine ligands known as Garphos™. cymitquimica.comstrem.comsigmaaldrich.com These ligands are valued for their performance in asymmetric catalysis.
The synthesis of these ligands typically involves the lithiation of the biphenyl backbone followed by reaction with a chlorophosphine to introduce the phosphino (B1201336) groups. The bulky substituents on the phosphorus atoms and the inherent chirality of the biphenyl scaffold are crucial for their catalytic activity and selectivity. wikipedia.org
Synthetic Routes to Phosphine-Substituted Biphenyls
The introduction of phosphine moieties onto the this compound backbone is a key strategy for creating sophisticated ligands for homogeneous catalysis. While direct phosphination can be challenging, multi-step sequences are employed, typically involving initial functionalization of the biphenyl core followed by the introduction of the phosphorus group.
A common and effective strategy mirrors the synthesis of other biaryl phosphine ligands. rsc.org This process generally begins with the electrophilic aromatic substitution of the this compound scaffold, for example, through bromination at the available positions (e.g., 3,3' or 4,4'). The resulting di- or tetra-brominated intermediate is then subjected to a halogen-metal exchange, often using an organolithium reagent like n-butyllithium at low temperatures. This creates a highly reactive lithiated biphenyl species. The final step involves quenching this organolithium intermediate with an electrophilic phosphorus source, such as chlorodicyclohexylphosphane (Cy₂PCl) or chlorodiphenylphosphine (B86185) (Ph₂PCl), to yield the desired tertiary phosphine ligand. rsc.org The choice of the phosphine chloride determines the nature of the substituents on the phosphorus atom, which is crucial for tuning the ligand's properties.
Tuning Steric and Electronic Properties for Catalysis
The efficacy of a phosphine ligand in a catalytic cycle is governed by a delicate balance of its steric and electronic characteristics. bris.ac.ukrsc.org Derivatives of this compound offer a unique platform where the properties can be systematically modulated.
Electronic Properties: The four methoxy groups on the biphenyl backbone are strongly electron-donating, which increases the electron density on the phosphorus atom of an attached phosphine group. This enhanced basicity or donicity of the ligand can influence the electronic state of the metal center it coordinates to, impacting oxidative addition and reductive elimination steps in a catalytic cycle. bris.ac.ukacs.org The electronic nature can be further fine-tuned by altering the substituents on the phosphorus atom itself. For instance, alkyl groups like tert-butyl are more electron-donating than phenyl groups. researchgate.net
Steric Properties: The steric environment around the metal center is critical for controlling substrate approach, reaction rates, and selectivity. ucla.edu The this compound framework inherently provides significant steric hindrance due to the ortho-substituents. This bulk can be further increased by introducing large groups on the phosphorus atom. The size of these substituents is often quantified by parameters such as the Tolman cone angle. A larger cone angle can create a more open coordination site, potentially accelerating catalysis or favoring the formation of specific isomers. bris.ac.uk
The interplay between these properties allows for the rational design of ligands for specific catalytic applications. rsc.org
| Substituent on Phosphorus (R in PArR₂) | Expected Electronic Effect | Expected Steric Effect (Cone Angle) | Potential Catalytic Impact |
| Phenyl (Ph) | Less electron-donating (relative to alkyls) | Moderate | Balances reactivity and stability |
| Cyclohexyl (Cy) | More electron-donating | Large | Increases reaction rates, influences selectivity |
| tert-Butyl (tBu) | Strongly electron-donating | Very Large | Promotes reductive elimination, enhances catalyst stability |
| Pentafluorophenyl (C₆F₅) | Strongly electron-withdrawing | Moderate | Stabilizes electron-rich metal centers |
This table presents generalized trends in ligand properties.
Other Functionalized Analogues and Precursors
Beyond phosphine ligands, the this compound core can be elaborated into a variety of other functionalized analogues. These derivatives serve as precursors for more complex molecules, including macrocycles and materials with specific optical properties.
A key precursor for many derivatives is 1,1'-biphenyl-2,2',6,6'-tetrol , which is synthesized by the demethylation of this compound. This reaction is typically achieved using a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent. chemicalbook.com The resulting tetrol, with its four reactive hydroxyl groups, is a versatile building block for constructing larger, often macrocyclic, structures.
Another example of a functionalized analogue is 5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde . This compound is synthesized from divanillin, which is first methylated to yield the tetramethoxy biphenyl core and then further modified. mdpi.com The aldehyde groups are reactive handles that can undergo various transformations, such as Knoevenagel condensation. For instance, reacting the dicarbaldehyde with malononitrile (B47326) in the presence of sodium acetate (B1210297) yields 2,2′-((5,5′,6,6′-tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile , a compound investigated for its optical and thermal properties. mdpi.com
| Compound Name | Precursor(s) | Synthetic Method |
| 1,1'-Biphenyl-2,2',6,6'-tetrol | This compound; Boron tribromide | Demethylation |
| 5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde | 6,6′-Dihydroxy-5,5′-dimethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde (Divanillin); Iodomethane | Methylation |
| 2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile | 5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-dicarbaldehyde; Malononitrile | Knoevenagel condensation |
Applications in Catalysis and Coordination Chemistry
Chiral Ligands in Asymmetric Catalysis
Chiral Ligands in Asymmetric Catalysis
The atropisomeric nature of the biphenyl (B1667301) backbone, when appropriately substituted, allows for the synthesis of highly effective chiral ligands. A notable example is the P-Phos family of ligands, which are derivatives of 2,2',6,6'-tetramethoxy-1,1'-biphenyl. These ligands have proven to be exceptionally versatile and efficient in a range of asymmetric reactions.
Ruthenium complexes incorporating P-Phos and its analogues have emerged as powerful catalysts for the asymmetric hydrogenation of a wide variety of prochiral substrates, including ketones and esters, delivering chiral alcohols with outstanding enantioselectivity. semanticscholar.orgacs.org
The Ru-P-Phos catalytic systems exhibit a broad substrate scope, effectively hydrogenating aromatic, heteroaromatic, and unsaturated ketones. semanticscholar.org For instance, the asymmetric hydrogenation of various β-keto esters using a Ru-P-Phos catalyst has been shown to proceed with high conversions and excellent enantioselectivities, often exceeding 99% ee. cdnsciencepub.comnih.gov The versatility of these catalysts is further highlighted by their successful application in the hydrogenation of α-keto esters in room temperature ionic liquids, where both high conversion and enantioselectivity are maintained. cdnsciencepub.com The catalyst system is also highly effective for the hydrogenation of simple ketones, with reports of achieving up to >99.9% ee. ucmerced.edu
Table 1: Asymmetric Hydrogenation of Various Ketones and Esters with P-Phos Derived Catalysts
| Substrate | Catalyst System | Conditions | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| β-Keto Esters | Ru-P-Phos | Room Temperature Ionic Liquids | High | up to >99 | cdnsciencepub.comnih.gov |
| α-Keto Esters | Ru-P-Phos | Room Temperature Ionic Liquids | High | Good to Excellent | cdnsciencepub.com |
| Simple Ketones | Ru-P-Phos | - | - | up to >99.9 | ucmerced.edu |
| Aromatic Ketones | Ru-P-Phos | - | Excellent | High | semanticscholar.org |
| Heteroaromatic Ketones | Ru-P-Phos | - | Excellent | High | semanticscholar.org |
A significant advantage of the Ru-P-Phos catalytic systems is their high stability and efficiency. In the asymmetric hydrogenation of β-keto esters in ionic liquids, the catalyst can be recycled and reused up to five times without any discernible loss of activity or enantioselectivity. cdnsciencepub.com Furthermore, these catalysts exhibit remarkable turnover numbers (TONs), with substrate-to-catalyst ratios of up to 100,000 being reported for the hydrogenation of simple ketones, underscoring their high catalytic activity. ucmerced.edu
Cross-Coupling Reactions
While the application of phosphine (B1218219) ligands is widespread in palladium-catalyzed cross-coupling reactions, the direct use of ligands derived from this compound in this context is less documented in readily available literature. However, the structural motifs present in P-Phos and related ligands, such as the biaryl phosphine framework, are known to be highly effective in various cross-coupling reactions. mdpi.comnih.govlibretexts.org The steric bulk and electron-donating properties of such ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle. mdpi.com
Hydroformylation and Other Metal-Catalyzed Processes
The demethylated derivative, 2,2',6,6'-tetrahydroxy-1,1'-biphenyl, serves as a key precursor for the synthesis of tetraphosphite ligands. cdnsciencepub.com These ligands, when complexed with rhodium, form active catalysts for the hydroformylation of olefins. Hydroformylation is a fundamental industrial process for the production of aldehydes from alkenes and syngas. The regioselectivity of this reaction, favoring either the linear or branched aldehyde, is highly dependent on the steric and electronic properties of the phosphite (B83602) ligand. The bulky framework provided by the biphenyl backbone is instrumental in directing the selectivity of the catalytic process.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
The rigid and pre-organizable structure of the this compound scaffold makes it an attractive building block for the construction of porous crystalline materials like metal-organic frameworks (MOFs) and coordination polymers. By introducing coordinating functional groups such as carboxylic acids onto the biphenyl core, it can act as a linker that connects metal ions or clusters into extended networks.
Derivatives such as 2,2',6,6'-tetramethoxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid and 3,3',5,5'-tetrakis(p-carboxyphenyl)-2,2',6,6'-tetramethoxy-1,1'-biphenyl have been identified as intermediates for creating functionalized linkers for MOF synthesis. nanochemazone.com The defined geometry and dimensions of these linkers allow for the rational design and synthesis of MOFs with tailored pore sizes and functionalities, which are crucial for applications in gas storage, separation, and catalysis. While specific structural details of MOFs constructed from these exact linkers are not extensively detailed in open literature, the strategy of employing functionalized biphenyls is a well-established approach in the design of novel porous materials. acs.orgresearchgate.net
Utilization of Biphenyl-Derived Ligands in MOF Synthesis
The functionalization of the this compound core into a dicarboxylic acid derivative has proven to be a successful strategy for its incorporation into Metal-Organic Frameworks (MOFs). Specifically, the ligand 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid (H₂L) has been synthesized and utilized in the construction of several MOFs.
Researchers have successfully synthesized a copper-based MOF, denoted as [Cu₃L₃(H₂O)₂(DMF)]n (1), and two zinc-based MOFs, [Zn₄OL₃]n (2) and [Zn₄OL₃(H₂O)(DEF)]n (3), using this full meta-substituted biphenyldicarboxylic acid. The synthesis of these frameworks demonstrates the utility of this biphenyl derivative as a robust building block for creating porous crystalline materials with varying metal centers and structural motifs.
Structural Design Principles of Biphenyl-Based MOFs
The structural architecture of MOFs is fundamentally dictated by the geometry of the organic linker and the coordination preferences of the metal ions. In the case of MOFs constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, the inherent steric hindrance of the methoxy (B1213986) groups at the 2, 2', 6, and 6' positions plays a crucial role in the final topology of the framework.
A key structural feature of this ligand is the significant dihedral angle between the two phenyl rings. This "vertical twist" is a direct consequence of the bulky methoxy substituents, which prevent the biphenyl core from adopting a planar conformation. This twisted geometry is instrumental in the formation of complex, three-dimensional structures.
For instance, in the copper-based MOF, [Cu₃L₃(H₂O)₂(DMF)]n, the approximately vertical twist of the ligand's benzene (B151609) rings leads to the formation of a two-fold interpenetrated 3D structure. This framework possesses one-dimensional open channels with considerable dimensions of 11Å × 15Å. In contrast, the zinc-based MOFs, [Zn₄OL₃]n and [Zn₄OL₃(H₂O)(DEF)]n, exhibit the classic two-fold interpenetrated IRMOF (isoreticular metal-organic framework) structures. These examples highlight how the intrinsic geometry of the 2,2',6,6'-tetramethoxy-biphenyl backbone directly influences the resulting framework's porosity and dimensionality.
Catalytic Activity of MOFs Incorporating Biphenyl Ligands
The incorporation of 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid into MOFs not only allows for the construction of interesting topologies but also imparts significant catalytic activity to the resulting materials. The strategic placement of both the metal nodes and the functional groups of the organic linker creates active sites for various chemical transformations.
Olefin Epoxidation Catalysis
The copper-based MOF, [Cu₃L₃(H₂O)₂(DMF)]n, after desolvation to create open coordination sites, exhibits high activity in the epoxidation of olefins. These nbo-type Cu-MOFs, synthesized from the meta-substituted 2,2′,6,6′-tetramethoxy-4,4′-biphenyldicarboxylic acid ligand, possess a high density of catalytic sites optimally positioned within the channels of the framework.
This arrangement has proven to be highly effective for the oxidation of non-terminal olefins. Research has shown that for substrates like norbornene and trans-stilbene, this catalytic system can achieve both high conversion and high selectivity.
Table 1: Catalytic Performance of a Cu-MOF with a this compound Derived Ligand in Olefin Epoxidation
| Olefin Substrate | Conversion (%) | Selectivity (%) |
| Norbornene | >99 | >99 |
| trans-Stilbene | >99 | >99 |
| cis-Cyclooctene | 95 | >99 |
Data compiled from studies on Cu-MOFs with 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid ligands.
Carbon Dioxide Cycloaddition Reactions
The chemical fixation of carbon dioxide is a critical area of research, and MOFs have emerged as promising catalysts for these transformations. The zinc-based MOF, [Zn₄OL₃]n, constructed from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid, has demonstrated the ability to efficiently catalyze the cycloaddition of CO₂ with epoxides under mild conditions.
The Lewis acidic zinc centers within the MOF structure are believed to activate the epoxide ring, facilitating the nucleophilic attack by the co-catalyst and subsequent insertion of carbon dioxide to form cyclic carbonates. This catalytic activity highlights the potential of these materials in CO₂ utilization.
Table 2: Catalytic Performance of a Zn-MOF with a this compound Derived Ligand in CO₂ Cycloaddition
| Epoxide Substrate | Temperature (°C) | Pressure (atm) | Time (h) | Conversion (%) |
| Propylene oxide | 100 | 10 | 12 | 92 |
| Epichlorohydrin | 100 | 10 | 12 | 95 |
| Styrene oxide | 100 | 10 | 12 | 88 |
Illustrative data based on typical conditions for Zn-MOF catalyzed CO₂ cycloaddition reactions.
Cyanosilylation Reactions
The desolvated copper-based MOF derived from 2,2',6,6'-tetramethoxy-4,4'-biphenyldicarboxylic acid has also shown high activity in cyanosilylation reactions. This reaction, which involves the addition of a silyl (B83357) cyanide to an aldehyde or ketone, is a valuable method for the formation of cyanohydrins, which are important synthetic intermediates.
The catalytic activity, in this case, is attributed to the Lewis acidic copper sites within the MOF, which coordinate to the carbonyl oxygen of the substrate, thereby activating it towards nucleophilic attack by the cyanide.
Table 3: Catalytic Performance of a Cu-MOF with a this compound Derived Ligand in Cyanosilylation of Benzaldehyde (B42025)
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1.0 | Room Temperature | 24 | 91 |
| 0.5 | Room Temperature | 24 | 85 |
| 1.0 | 50 | 12 | >95 |
Representative data for the cyanosilylation of benzaldehyde using a Cu-MOF catalyst.
Supramolecular Assemblies and Self-Organization
While the dicarboxylic acid derivative of this compound has been extensively studied in the context of MOFs, the supramolecular chemistry of the parent compound itself is not as widely reported in the scientific literature. The primary focus of research has been on its use as a precursor for more complex ligands.
The principles of supramolecular chemistry are governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. For a molecule like this compound, which lacks strong hydrogen bond donors, any self-assembly would likely be driven by weaker interactions. The bulky methoxy groups would also play a significant role in dictating the packing and potential for co-crystallization with other molecules.
Design and Synthesis of Biphenyl-Containing Supramolecular Scaffolds
The design of supramolecular scaffolds incorporating the this compound unit is centered on leveraging its inherent atropisomerism and the steric bulk of the four methoxy groups. These groups, positioned at the ortho positions of the biphenyl linkage, create a significant rotational barrier, leading to stable, non-interconverting chiral conformers. This chirality can be transmitted to the supramolecular assembly, influencing its properties and potential applications, particularly in asymmetric catalysis.
The synthesis of these scaffolds often begins with the this compound core, which serves as a versatile precursor. Functionalization at other positions on the biphenyl rings allows for the introduction of coordinating groups capable of binding to metal ions or participating in intermolecular interactions. A common strategy involves the demethylation of the methoxy groups to yield the corresponding tetrol derivative, 1,1'-biphenyl-2,2',6,6'-tetrol. This tetrol is a critical intermediate that can be further modified, for instance, through bis-macrocyclization reactions to create larger, more complex scaffold structures.
Another design approach involves the introduction of phosphine groups, creating ligands such as the Garphos™ derivatives. nih.gov In these systems, the this compound backbone provides a rigid and well-defined platform for the phosphine moieties, which are crucial for catalytic activity in transition-metal-catalyzed reactions. nih.gov The steric and electronic environment of the resulting catalyst can be fine-tuned by modifying the substituents on the phosphine groups, leading to enhanced enantioselectivity in reactions like hydrogenation and cross-coupling. nih.gov
The synthesis of such complex scaffolds can be a multi-step process. For instance, the creation of a tetrahedral metal-organic supramolecular cage with dendritic carbazole (B46965) arms involved a coordination-driven subcomponent self-assembly process. nih.gov While not directly using this compound, this illustrates the principle of using well-defined organic ligands to build intricate three-dimensional structures. The synthesis of biphenyl-based ligands for such applications often relies on cross-coupling reactions, such as the Suzuki-Miyaura coupling, to build the initial biphenyl framework before further functionalization.
| Scaffold Type | Key Design Feature | Synthetic Strategy | Potential Application |
| Macrocyclic Hosts | Pre-organized cavity from the biphenyl unit | Bis-macrocyclization of 1,1'-biphenyl-2,2',6,6'-tetrol | Molecular recognition |
| Chiral Phosphine Ligands | Atropisomeric biphenyl backbone | Functionalization of the biphenyl core with phosphine groups | Asymmetric catalysis |
| Metallosupramolecular Cages | Defined geometry of the biphenyl ligand | Coordination-driven self-assembly with metal ions | Guest encapsulation, sensing |
Mechanistic and Theoretical Investigations
Reaction Mechanism Elucidation
Understanding the pathways to synthesizing 2,2',6,6'-Tetramethoxy-1,1'-biphenyl is crucial for its application as a precursor in organic synthesis. Research has primarily focused on oxidative coupling reactions and the role of catalysts in facilitating the formation of the sterically hindered biphenyl (B1667301) bond.
Oxidative coupling is a primary method for forming the C-C bond between the two aromatic rings of biphenyl derivatives. nih.govnih.gov This type of reaction involves the formal removal of two electrons from the reacting molecules, typically with the aid of an oxidant. unirioja.eswikipedia.org For the synthesis of this compound, a common route involves the coupling of two molecules of 1,3-dimethoxybenzene (B93181).
The mechanism often proceeds through a transition metal-catalyzed pathway. For instance, copper(I)-catalyzed coupling reactions, a variation of the Ullmann reaction, are effective. acs.org The general mechanism involves the oxidative addition of an aryl halide to a low-valent metal center, followed by a second coupling step and subsequent reductive elimination to form the biaryl product. Another approach is the direct oxidative coupling of C-H bonds, which avoids the need for pre-functionalized starting materials. nih.govunirioja.es In this process, a catalyst, often a transition metal complex, facilitates the activation of two C-H bonds, leading to the formation of the new C-C bond. unirioja.es The choice of oxidant, such as potassium ferricyanide (B76249) or even dioxygen, is critical and can influence the reaction's efficiency and selectivity. wikipedia.orgresearchgate.net
Biocatalytic methods using enzymes like cytochrome P450 have also emerged as a powerful strategy for oxidative cross-coupling, offering high selectivity under mild conditions. nih.gov These enzyme-catalyzed reactions provide a platform for controlling reactivity and selectivity in constructing sterically hindered biaryl bonds. nih.govnih.gov
In transition metal-catalyzed coupling reactions, the interaction between the metal center and its coordinating ligands is paramount for catalytic activity and selectivity. numberanalytics.com Biaryl phosphine (B1218219) ligands, for example, are widely used in palladium-catalyzed reactions for C-N and C-C bond formation. nih.govresearchgate.net
The key roles of these ligands include:
Stabilization: Ligands stabilize the metal catalyst, preventing decomposition and increasing its lifespan.
Electronic Tuning: The electronic properties of the ligand influence the electron density at the metal center. Electron-donating ligands can enhance the rate of oxidative addition, a key step in many catalytic cycles.
Steric Influence: The steric bulk of the ligand can control the coordination environment around the metal, influencing the selectivity of the reaction and promoting the reductive elimination step that forms the final product.
In the context of synthesizing hindered biphenyls like this compound, the choice of ligand is critical to overcome the steric repulsion between the ortho substituents. nih.gov The development of specialized ligands has been a driving force in advancing the synthesis of complex biaryl compounds. researchgate.netrsc.org Studies have also explored ligand-free catalysis, where nanoparticles are stabilized by other means, such as metal-micelle interactions, offering an alternative and highly efficient catalytic system. nih.govacs.org
Computational Chemistry Studies
Computational chemistry provides invaluable insights into the properties and behavior of molecules at an atomic level. For this compound, these studies are essential for understanding its electronic structure, conformational dynamics, and reactivity.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. oaji.net By calculating properties such as frontier molecular orbitals (HOMO and LUMO), energy gaps, and molecular electrostatic potentials (MEPs), DFT provides a detailed picture of a molecule's reactivity and stability. nih.gov
For this compound, DFT calculations help elucidate how the four electron-donating methoxy (B1213986) groups influence the electronic properties of the biphenyl system. These calculations often employ various functionals, such as B3LYP or PBE0, and basis sets to achieve accurate results. nih.govresearchgate.net The MEP can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule will interact with other reagents. nih.gov DFT calculations are also used to probe noncovalent interactions, such as π-π stacking, which can be significant in biphenyl systems.
Table 1: Representative Parameters from DFT Calculations for Substituted Biphenyls
This table provides illustrative data for typical substituted biphenyls to demonstrate the type of information obtained from DFT calculations. Actual values for this compound would require specific computation.
| Parameter | Description | Typical Value Range | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV | Indicates electron-donating ability; higher energy means more reactive as a nucleophile. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | Indicates electron-accepting ability; lower energy means more reactive as an electrophile. |
| Energy Gap (Eg) | Difference between LUMO and HOMO energies | 3 to 5 eV | Relates to kinetic stability and electronic excitation energy. A larger gap implies higher stability. nih.gov |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution | N/A | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov |
Due to the steric hindrance from the four ortho-methoxy groups, rotation around the central C1-C1' bond in this compound is severely restricted. This gives rise to atropisomerism, a form of axial chirality where the isomers (atropisomers) can be isolated if the rotational barrier is sufficiently high. pharmaguideline.comslideshare.net
Molecular Dynamics (MD) simulations are employed to study this conformational behavior. researchgate.net MD simulates the movement of atoms in a molecule over time, allowing researchers to observe and quantify dynamic processes like bond rotation. researchgate.net From these simulations, the free energy barrier (ΔG‡) for rotation around the biphenyl axis can be calculated. nih.gov This barrier determines the half-life of the atropisomers; a barrier of approximately 93.5 kJ/mol at room temperature is sufficient to allow for the separation of the individual isomers. pharmaguideline.com The stability of these atropisomers can be further enhanced by intramolecular interactions, such as hydrogen bonding in related substituted biphenyls. nih.gov
Table 2: Illustrative Rotational Energy Barriers for Ortho-Substituted Biphenyls
This table shows examples of calculated rotational barriers for various substituted biphenyls to illustrate the impact of ortho-group size on conformational stability.
| Compound | Ortho Substituents | Calculated Rotational Barrier (ΔG‡) | Conformational Stability |
| Biphenyl | -H | ~6.0 kJ/mol | Freely rotating |
| 2,2'-Dimethylbiphenyl | -CH₃ | ~70 kJ/mol | Hindered rotation, but fast interconversion at RT |
| 2,2'-Diiodobiphenyl | -I | ~80 kJ/mol | Hindered rotation, slow interconversion |
| Substituted Biphenol 1 | Bulky groups | 36.3 kcal/mol (~152 kJ/mol) | Conformationally stable acs.org |
| Substituted Biphenol 20 | Smaller bulky groups | 28.5 kcal/mol (~119 kJ/mol) | Conformationally stable acs.org |
Computational chemistry plays a crucial role in predicting the outcome of chemical reactions. unirioja.es By modeling the entire catalytic cycle, including transition states and intermediates, researchers can predict the reactivity and selectivity of a given catalytic system. youtube.com
For the synthesis of this compound and other biaryls, computational studies can:
Evaluate Reaction Pathways: Compare the energy profiles of different potential mechanisms (e.g., Suzuki vs. Ullmann coupling) to determine the most favorable route.
Rationalize Ligand Effects: Model how different ligands interact with the metal center to influence the energy barriers of key steps like oxidative addition and reductive elimination, thereby explaining observed trends in reactivity and selectivity. nih.gov
Predict Selectivity: In cross-coupling reactions, calculations can predict the likelihood of forming the desired cross-coupled product versus undesired homo-coupled byproducts. nih.govacs.org
These predictive capabilities accelerate the development of new and more efficient synthetic methods by guiding experimental design and reducing the need for extensive trial-and-error screening. youtube.com
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes with Improved Sustainability
The traditional synthesis of 2,2',6,6'-tetramethoxy-1,1'-biphenyl often relies on methods like the Ullmann coupling, which, while effective, can necessitate harsh reaction conditions and the use of copper catalysts. nih.gov A significant future direction is the development of more sustainable and efficient synthetic protocols. This aligns with the broader goals of green chemistry to reduce waste, energy consumption, and the use of hazardous materials. researchgate.net
Future research will likely focus on several key areas to improve the synthesis of this and related biphenyl (B1667301) compounds:
Catalyst Replacement: A major push is to replace traditional palladium or copper catalysts with more earth-abundant and less toxic alternatives, such as iron. researchgate.net Iron-based catalysts are being explored for Suzuki biaryl coupling reactions and could be adapted for the synthesis of tetramethoxybiphenyl systems. researchgate.net
Solvent Minimization and Replacement: The move away from hazardous solvents like N,N-dimethylformamide (DMF) is a critical aspect of green chemistry. researchgate.netunibo.it Research into solventless reactions or the use of benign solvents like ethyl acetate (B1210297) (EtOAc) is a promising avenue. unibo.itflinders.edu.au For instance, the selection of greener solvents has been shown to be effective in peptide synthesis and could be applied to biphenyl synthesis. unibo.it
Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted synthesis could significantly reduce reaction times and energy input compared to conventional reflux conditions. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. This involves exploring alternative coupling strategies beyond traditional cross-coupling reactions that may generate stoichiometric byproducts. rsc.org
| Synthesis Strategy | Conventional Method | Emerging Sustainable Alternative | Potential Advantage |
| Catalyst | Copper (Ullmann), Palladium (Suzuki) researchgate.net | Iron-based catalysts researchgate.net | Lower cost, reduced toxicity |
| Solvent | DMF, Acetone (B3395972) | Ethyl Acetate (EtOAc), Solventless conditions unibo.itflinders.edu.au | Reduced environmental impact, improved safety |
| Energy | Reflux/High Temperature | Microwave-assisted synthesis researchgate.net | Faster reaction times, lower energy consumption |
| Reaction Type | Cross-coupling reactions rsc.org | One-pot multi-component reactions researchgate.net | Increased efficiency, reduced waste |
Exploration of New Catalytic Applications and Ligand Architectures
The inherent chirality and steric bulk of the 2,2',6,6'-tetrasubstituted biphenyl scaffold make it an attractive platform for the design of novel ligands for asymmetric catalysis. chemrxiv.org While this compound itself is achiral, its derivatives can be made chiral, or it can serve as a precursor to axially chiral ligands. chemrxiv.org
Future research in this area is expected to focus on:
Design of Novel Chiral Ligands: By functionalizing the biphenyl core of this compound, new classes of ligands can be developed. The methoxy (B1213986) groups can be demethylated to yield hydroxyl groups, which can then be further modified. This allows for the creation of adjustable ligands where steric and electronic properties can be fine-tuned for specific catalytic reactions. chemrxiv.org
Application in Asymmetric Catalysis: Axially chiral biphenyl ligands are crucial in a variety of enantioselective transformations. chemrxiv.orgacs.org Derivatives of this compound could be developed into phosphoramidite (B1245037) ligands for palladium-catalyzed asymmetric cycloadditions or as precursors to chiral Brønsted acids. chemrxiv.orgacs.org The development of ligands that can operate under mild conditions with high enantioselectivity is a key goal. acs.org
Sterically Hindered Couplings: The steric bulk of ligands derived from this scaffold can be advantageous in challenging cross-coupling reactions, such as the amination of hindered aryl halides. researchgate.netacs.orgnih.gov Research is ongoing to develop catalyst systems that can effectively couple sterically demanding substrates, an area where current copper- and palladium-based catalysts still face limitations. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: Integrating the biphenyl scaffold into N-heterocyclic carbene (NHC) ligands is another promising direction. Chiral NHCs with biaryl backbones have shown great potential in asymmetric catalysis due to their strong σ-donating properties and the rigid chiral environment they create around the metal center. nih.govresearchgate.net
Integration into Advanced Functional Materials Beyond Traditional MOFs
While this compound and its derivatives have been noted for their use in creating Metal-Organic Frameworks (MOFs), the future lies in their integration into a broader range of advanced functional materials. evitachem.com The rigid, well-defined structure of this biphenyl makes it an excellent building block for porous materials with tailored properties.
Emerging research directions include:
Covalent Organic Frameworks (COFs): COFs are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govresearchgate.net They offer high thermal stability and permanent porosity. nih.govresearchgate.net The tetramethoxybiphenyl unit, after appropriate functionalization (e.g., conversion to amine or boronic acid derivatives), could be used as a building block for novel 2D or 3D COFs with applications in gas storage, separation, and catalysis. iu.edu.sanih.gov
Porous Organic Cages (POCs): Unlike the extended networks of MOFs and COFs, POCs are discrete, soluble molecules with an intrinsic porous structure. researchgate.net The molecular nature of POCs offers advantages in processability. researchgate.net The rigid and angled geometry of the 2,2',6,6'-tetrasubstituted biphenyl core makes it an ideal component for the construction of novel POCs. These materials are being explored for applications in molecular recognition and guest encapsulation. researchgate.net
Functional Polymers: The incorporation of the this compound unit into polymer backbones could lead to materials with unique optical or electronic properties. For example, the synthesis of poly(paraphenylene)s with sterically hindered biphenyl units has been shown to increase the effective conjugation length, leading to a bathochromic shift in absorption. rsc.org
| Material Class | Key Features | Potential Application for Biphenyl Derivatives |
| Covalent Organic Frameworks (COFs) | Crystalline, porous, high thermal stability nih.govresearchgate.net | Gas storage, catalysis, sensing iu.edu.sanih.gov |
| Porous Organic Cages (POCs) | Discrete, soluble, intrinsic porosity researchgate.net | Molecular recognition, guest encapsulation, catalysis researchgate.net |
| Functional Polymers | Tunable optical and electronic properties rsc.org | Organic light-emitting diodes (OLEDs), sensors rsc.org |
Further Elucidation of Complex Reaction Mechanisms and Stereochemical Control
The phenomenon of atropisomerism, which arises from restricted rotation around the C-C single bond connecting the two phenyl rings, is a defining feature of ortho-substituted biphenyls. rsc.org A deeper understanding of the factors governing this stereochemistry is crucial for designing and synthesizing enantiomerically pure biphenyl-based ligands and materials.
Future research will likely involve:
Mechanistic Studies of Atropisomerism: Investigating the rotational barriers and the kinetics of racemization in this compound and its derivatives will provide fundamental insights into their stereochemical stability. This can be achieved through a combination of experimental techniques (e.g., dynamic NMR spectroscopy) and computational modeling. acs.org
Stereoselective Synthesis: Developing new catalytic methods for the stereoselective synthesis of axially chiral biphenyls is a major goal in organic chemistry. acs.orgresearchgate.netyoutube.com This includes kinetic resolutions, where one enantiomer of a racemic mixture reacts faster than the other, and desymmetrization reactions. acs.org Recent advances in organocatalysis, using chiral catalysts to control the stereochemical outcome of reactions, are particularly promising. acs.org
Chiral Recognition: Understanding how chiral catalysts and substrates interact through non-covalent interactions is key to designing more effective enantioselective syntheses. acs.org Detailed mechanistic studies, including the use of techniques like hydrogen-bonding titration experiments, can shed light on these recognition processes. acs.org
Computational Design of Next-Generation Biphenyl-Derived Systems
The use of in silico methods is becoming increasingly indispensable in modern chemical research. Computational modeling provides a powerful tool to predict the properties of new molecules and to guide synthetic efforts, thereby saving time and resources. nih.govresearchgate.netrsc.org
For this compound and its derivatives, future computational work will likely focus on:
Predicting Molecular Properties: Density Functional Theory (DFT) and other computational methods can be used to calculate key properties such as rotational energy barriers, electronic structure, and reactivity. acs.orgnih.gov This information is vital for understanding the behavior of these molecules and for designing new derivatives with desired characteristics.
Virtual Screening and Ligand Design: Computational tools can be used to design and screen virtual libraries of biphenyl-based ligands for specific catalytic applications. chemrxiv.orgnih.gov Molecular docking studies can predict the binding affinity and orientation of a ligand in the active site of a metal catalyst, helping to identify the most promising candidates for synthesis. researchgate.net
Modeling of Advanced Materials: Computational simulations can be used to predict the structure and properties of materials such as COFs and POCs built from biphenyl derivatives. This can help in designing materials with optimal pore sizes and functionalities for specific applications like gas separation or catalysis. rsc.org
ADMET Prediction: For biphenyl derivatives with potential biological applications, computational tools can predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, providing an early assessment of their drug-likeness. researchgate.netresearchgate.netresearchgate.net
| Computational Approach | Application | Relevance to Biphenyl Derivatives |
| Density Functional Theory (DFT) | Calculation of electronic structure, reaction mechanisms, and spectroscopic properties acs.org | Predicting rotational barriers, reactivity, and guiding ligand design. |
| Molecular Docking | Predicting binding modes and affinities of ligands to proteins or catalysts researchgate.net | Screening virtual libraries of chiral ligands for asymmetric catalysis. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and materials over time nih.gov | Understanding the conformational flexibility of biphenyls and their interactions in complex environments. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or other properties researchgate.net | Designing biphenyl derivatives with enhanced catalytic or material properties. |
Q & A
Q. What are the most reliable synthetic routes for 2,2',6,6'-tetramethoxy-1,1'-biphenyl, and how can reaction conditions be optimized?
The synthesis of this compound typically involves Ullmann-type coupling under Cu(I) catalysis. For example, reacting 1,3-dimethoxybenzene with 1,3-dimethoxy-2-iodobenzene in the presence of Cu(I) catalysts and pyridine yields the product in 93% yield . Demethylation using BBr₃ in CH₂Cl₂ produces the tetrol derivative (1,1'-biphenyl-2,2',6,6'-tetrol), which is a precursor for further functionalization . Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side products.
Q. How can researchers characterize the structural and electronic properties of this compound?
Key characterization methods include:
- NMR spectroscopy : Methoxy groups exhibit distinct singlet peaks in ¹H NMR (δ 3.8–4.0 ppm) and ¹³C NMR (δ 55–60 ppm).
- X-ray crystallography : Used to confirm biphenyl dihedral angles and methoxy group orientations .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 306.31 for C₁₆H₁₈O₆) .
- Thermogravimetric analysis (TGA) : Determines thermal stability, with decomposition observed above 300°C .
Q. What are the critical factors influencing the solubility and stability of this compound?
Solubility is highly solvent-dependent:
- Polar aprotic solvents (DMF, DMSO) enhance solubility due to methoxy group hydrogen bonding.
- Stability is compromised under acidic or oxidative conditions, leading to demethylation or ring hydroxylation. Storage under inert atmospheres (N₂/Ar) at –20°C is recommended .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict noncovalent interactions in this compound derivatives?
The DFT-D3 method with Becke-Johnson damping provides accurate dispersion corrections for noncovalent interactions (e.g., π-π stacking in biphenyl systems). Key steps include:
Q. What role does this compound play in the design of metal-organic frameworks (MOFs) or catalytic ligands?
This compound serves as a precursor for carboxylate linkers in MOFs. For example:
- H₄TMBPTC synthesis : Oxidation of tetramethyl derivatives (e.g., 2,2',6,6'-tetramethoxy-3,3',5,5'-tetramethylbiphenyl) with KMnO₄ in t-BuOH/H₂O yields tetra-carboxylic acids, which coordinate with metals like Zr⁴⁺ or Cu²⁺ to form porous frameworks .
- Phosphine ligands : Functionalization with bis(phosphine) groups (e.g., (R)-BTFM-Garphos™) enables asymmetric catalysis in C–C coupling reactions, with enantiomeric excess (ee) >95% .
Q. How can researchers resolve contradictions in reported catalytic activity data for methoxy-substituted biphenyl systems?
Discrepancies often arise from:
- Steric effects : Overlooked torsional strain in ortho-methoxy groups, which reduces ligand-metal coordination efficiency.
- Solvent polarity : Polar solvents stabilize charged intermediates but may deactivate Lewis-acidic metal centers.
- Counterion effects : Triflate vs. acetate anions in Pd-catalyzed reactions alter turnover frequencies. Systematic studies using kinetic profiling (e.g., Eyring plots) and in-situ FTIR are recommended .
Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?
Methoxy groups act as ortho/para-directing groups but compete sterically. To enhance regioselectivity:
- Friedel-Crafts alkylation : Use bulky electrophiles (e.g., tert-butyl chloride) and Lewis acids (AlCl₃) to favor para-substitution.
- Nitration : Low-temperature HNO₃/H₂SO₄ mixtures yield mono-nitro derivatives at the 4-position due to steric hindrance at 2,6-positions .
Methodological Considerations
Q. How should researchers handle air-sensitive derivatives of this compound, such as phosphine ligands?
Q. What computational tools are recommended for analyzing the torsional strain in biphenyl cores?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
